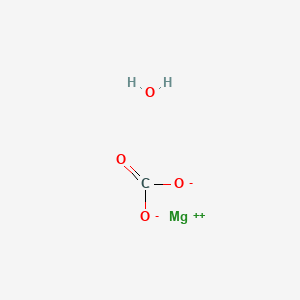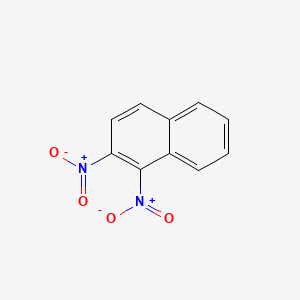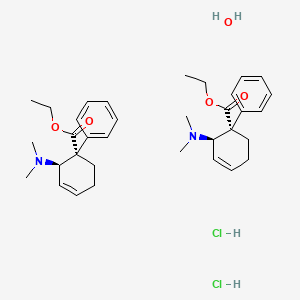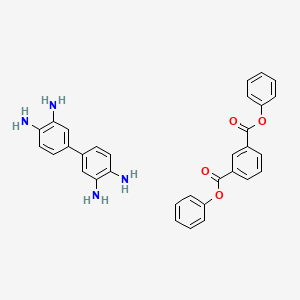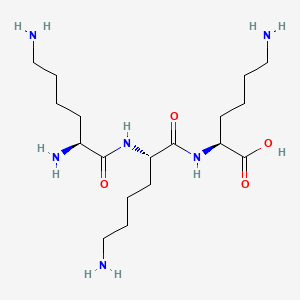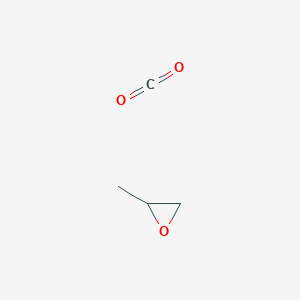
Oxirane, 2-methyl-, polymer with carbon dioxide, alternating
Vue d'ensemble
Description
Oxirane, 2-methyl-, polymer with carbon dioxide, alternating is a type of polymer that has been gaining attention in recent years due to its unique properties and potential applications. This polymer is formed through the alternating reaction of carbon dioxide and epoxides, resulting in a highly versatile material that can be used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthesis and Green Chemistry : The selective gas–solid phase fixation of carbon dioxide into oxirane-containing polymers without crosslinking reactions represents a significant advancement in green chemistry. This process is notable for its selectivity and adherence to first-order kinetics (Ochiai, Iwamoto, & Endo, 2006).
Material Science and Biomedicine Applications : The catalyzed copolymerization process of oxiranes and carbon dioxide using homogeneous metal catalysts is significant for the commercial production of degradable polymeric materials derived from renewable resources. This has applications in material science and biomedicine (Zhang, Wu, & Darensbourg, 2020).
Poly(propylene carbonate) Production : The copolymerization of carbon dioxide with propylene oxide in the presence of alkylmetal compounds and pyrogallol leads to the production of poly(propylene carbonate), a significant polymer with applications in various industrial sectors (Rokicki & Kuran, 1979).
Green Polyurethanes : The catalytic chemical fixation of carbon dioxide by carbonation of oxiranes and polyols offers a green chemistry route to environmentally benign cyclic carbonates and green polyurethanes. This method avoids hazardous and highly moisture-sensitive isocyanates, leading to safer production processes (Blattmann, Fleischer, Bähr, & Mülhaupt, 2014).
Utilization of Industrial CO2 Waste Streams : The incorporation of industrial post-combustion CO2 waste streams into the copolymerization process with renewable feedstocks like alkylene oxides and limonene oxide is a significant step toward sustainable polymer production (Poland & Darensbourg, 2017).
Polymer Processing in Carbon Dioxide : Innovative polymer processing techniques using carbon dioxide as a solvent have been explored. This includes the preparation of energetic polymers and a Viton-based pyrotechnic, representing an environmentally friendlier approach to polymer processing (Farncomb & Nauflett, 1998).
Mécanisme D'action
Action Environment
The action, efficacy, and stability of “Oxirane, 2-methyl-, polymer with carbon dioxide, alternating” can be influenced by various environmental factors . For instance, its solubility can vary depending on the EO/PO number, which could impact its action and efficacy . Additionally, it is stable under normal conditions, but can react with strong oxidants .
Propriétés
InChI |
InChI=1S/C3H6O.CO2/c1-3-2-4-3;2-1-3/h3H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNXBRMPSQXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.C(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113567-51-4, 25511-85-7 | |
| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide, alternating | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113567-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25511-85-7 | |
| Record name | Oxirane, 2-methyl-, polymer with carbon dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

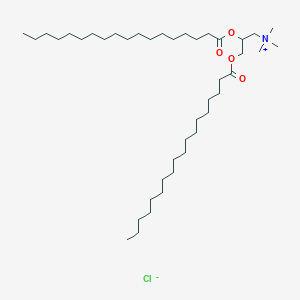
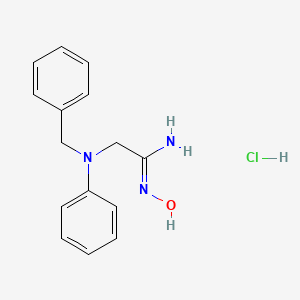



![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
